The compound "N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide" is a molecule of interest in the field of medicinal chemistry due to its structural relation to compounds that interact with various receptor systems in the body. Research into similar structures has shown potential applications in the treatment of cognitive deficits in schizophrenia and as antagonists for the kappa opioid receptor, which could have implications for pain management and mood disorders.
The mechanism of action for compounds related to "N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide" can be understood by examining the activity of similar molecules. For instance, the compound PHA-543,613 is an agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) and has been identified as a potential treatment for cognitive deficits in schizophrenia due to its potent and selective agonistic properties1. This suggests that our compound of interest may also interact with the cholinergic system, potentially offering therapeutic benefits for neurological conditions.
Another related molecule has been studied for its activity as a kappa opioid receptor antagonist. This research has shown that modifications to the structure, such as the inclusion of a cyclohexylurea moiety, can lead to greater selectivity and potency at the kappa opioid receptor, while also improving selectivity over other opioid receptors and reducing activity at the hERG channel, which is important for cardiac safety2. This indicates that "N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide" could potentially be modified to enhance its pharmacological profile.
The structural analog PHA-543,613 has demonstrated efficacy in animal models for cognitive performance and auditory sensory gating, which are relevant to the cognitive deficits observed in schizophrenia1. This suggests that our compound may have applications in this field, potentially improving the quality of life for patients suffering from these deficits.
The kappa opioid receptor antagonists have been explored for their role in pain management. The series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, to which our compound is structurally related, has shown potential in this area. By selectively targeting the kappa opioid receptor, these compounds could offer a new avenue for pain relief without the addictive properties associated with other opioid receptors2.
Kappa opioid receptor antagonists have also been implicated in the treatment of mood disorders. The selectivity and potency of these compounds suggest that they could be beneficial in treating conditions such as depression or anxiety, where the kappa opioid system is thought to play a role2.
CAS No.: 6358-22-1
CAS No.: 76663-30-4
CAS No.: 1976-85-8
CAS No.:
CAS No.: 73477-63-1
CAS No.: 1001354-72-8